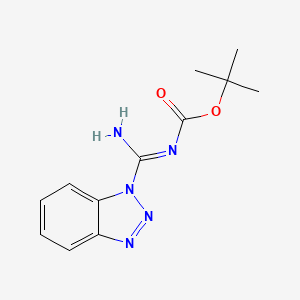![molecular formula C16H16O4 B13345879 4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique biphenyl structure. This compound features a hydroxyl group, two methoxy groups, a methyl group, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Methanol and a strong acid catalyst for methoxylation.
Major Products Formed
Oxidation: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares similar functional groups but differs in the core structure.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with antioxidant properties but with a different core structure.
Uniqueness
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl core combined with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
5-(2,5-dimethoxyphenyl)-2-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-10-6-15(18)11(9-17)7-13(10)14-8-12(19-2)4-5-16(14)20-3/h4-9,18H,1-3H3 |
InChIキー |
CMBWRNYDTHGTAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)OC)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


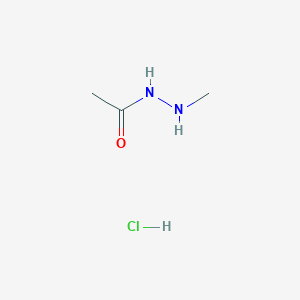
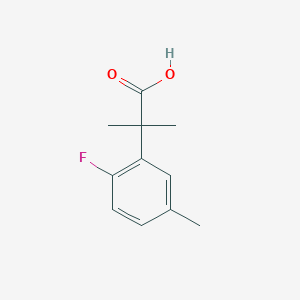
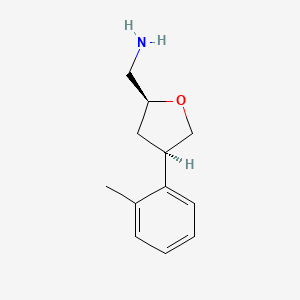
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
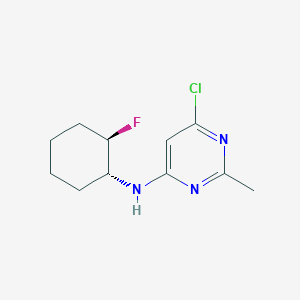
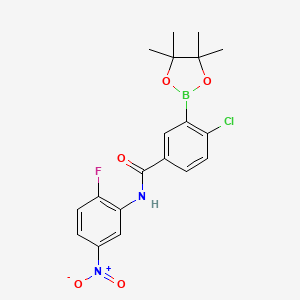
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)
![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
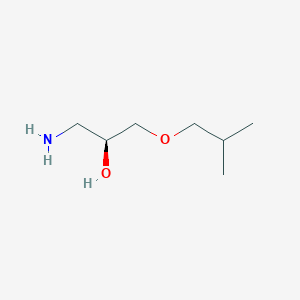

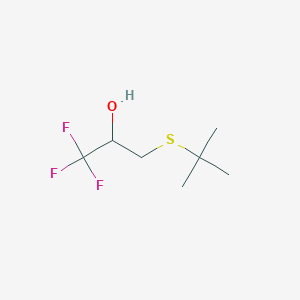
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
